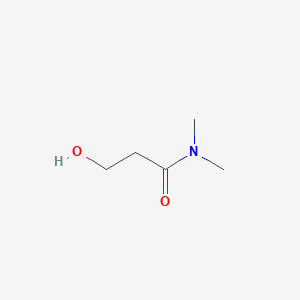

3-Hydroxy-N,N-dimethylpropanamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-N,N-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-6(2)5(8)3-4-7/h7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVPZBDCQLTDHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337294 | |

| Record name | 3-Hydroxy-N,N-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29164-29-2 | |

| Record name | 3-Hydroxy-N,N-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-N,N-dimethylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"3-Hydroxy-N,N-dimethylpropanamide" chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 3-Hydroxy-N,N-dimethylpropanamide. The information is curated for professionals in research and development, with a focus on clarity and detailed data presentation.

Core Chemical Properties

This compound is an organic compound featuring both a hydroxyl and a tertiary amide functional group.[1] Its chemical characteristics make it a subject of interest in various chemical synthesis applications.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO₂ | [1][2] |

| Molecular Weight | 117.15 g/mol | [1][2] |

| CAS Number | 29164-29-2 | [1][3] |

| Melting Point | ~35.85 °C | [1] |

| Boiling Point | ~195.76 °C | [1] |

| Density | ~1.01 g/cm³ | [1] |

| Water Solubility | > 583,243 mg/L | [1] |

| InChI | InChI=1S/C5H11NO2/c1-6(2)5(8)3-4-7/h7H,3-4H2,1-2H3 | [2] |

| InChI Key | ZEVPZBDCQLTDHD-UHFFFAOYSA-N | [2] |

Chemical Structure

The structure of this compound is characterized by a three-carbon propanamide backbone with a hydroxyl group on the third carbon and two methyl groups attached to the amide nitrogen.

Experimental Protocols

Synthesis Methodologies

One common approach is the amidation of a 3-hydroxypropionic acid derivative . This can be achieved through a two-step process involving the initial esterification of 3-hydroxypropionic acid, followed by ammonolysis with dimethylamine. This method is reported to have yields ranging from 70-85% under ambient conditions.[1]

Another cited method involves the reaction of dimethylamine with propionic acid .[1]

A patented method describes the synthesis of N,N-dimethyl-3-hydroxy-propionamide through the alkylation of N,N-dimethylformamide with ethylene glycol in the presence of a Lewis acid catalyst . This process is reported to have a yield of up to 86.3% and is suggested to be suitable for industrial production due to the low toxicity and wide availability of the starting materials.[4]

It is important to note that while these methods are mentioned, specific details regarding reaction conditions, catalysts, solvents, and purification procedures are not provided in the available resources.

Spectroscopic Data

The availability of spectroscopic data for this compound, including ¹³C NMR, IR, and mass spectra, has been indicated in several chemical databases. However, the actual spectral data and detailed interpretations were not found in the conducted search.

Signaling Pathways and Biological Activity

There is currently no available information in the scientific literature detailing specific signaling pathways in which this compound is involved. The biological activity of this compound has not been extensively studied. Based on its structural features, which include an amide and a hydroxyl group, it has been speculated that it could potentially be investigated for roles in enzyme inhibition or protein-ligand interactions.[1] However, these are theoretical applications and are not supported by experimental evidence at this time.

Conclusion

This compound is a small organic molecule with well-defined chemical and physical properties. While general synthetic routes have been outlined, detailed experimental protocols and comprehensive spectroscopic analyses are not widely accessible. Furthermore, its biological role and potential involvement in cellular signaling pathways remain unexplored, presenting an opportunity for future research.

References

- 1. Buy this compound | 29164-29-2 [smolecule.com]

- 2. 3-HYDROXY-N,N-DIMETHYL-PROPANAMIDE | CAS: 29164-29-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. 3-HYDROXY-N,N-DIMETHYL-PROPANAMIDE | 29164-29-2 [chemicalbook.com]

- 4. CN117964512B - Synthesis method of N, N-dimethyl-3-methoxy propionamide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-N,N-dimethylpropanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis routes for 3-Hydroxy-N,N-dimethylpropanamide, a valuable intermediate in organic synthesis. The document outlines key methodologies, including detailed experimental protocols, quantitative data, and process visualizations to support research and development in the pharmaceutical and chemical industries.

Introduction

This compound is a chemical compound featuring a hydroxyl group and a tertiary amide functional group. This structure makes it a useful building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and other specialty chemicals. The presence of both a hydrogen bond donor (hydroxyl group) and a stable amide linkage imparts specific physicochemical properties that are desirable in drug design and material science. This guide explores the most common and effective methods for its preparation.

Primary Synthesis Routes

The synthesis of this compound can be achieved through several chemical pathways. The most prominent and industrially viable methods include the amidation of 3-hydroxypropanoic acid derivatives and a Lewis acid-catalyzed reaction involving N,N-dimethylformamide and ethylene glycol.

Amidation of Methyl 3-hydroxypropionate with Dimethylamine

This is a widely employed two-step method that begins with the synthesis of methyl 3-hydroxypropionate followed by its amidation with dimethylamine.

Step 1: Synthesis of Methyl 3-hydroxypropionate

A common precursor for the final product is methyl 3-hydroxypropanoate, which can be efficiently synthesized via the ring-opening of β-propiolactone.

Experimental Protocol: Synthesis of Methyl 3-hydroxypropanoate

-

Materials:

-

β-Propiolactone

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

A solution of methanol (300 mL) is cooled to 0°C in an ice bath.

-

Concentrated sulfuric acid (5.6 mL, 104 mmol) is added slowly to the stirred methanol.

-

β-Propiolactone (30 mL, 43.5 g, 604 mmol) is added dropwise to the acidic methanol solution, maintaining the temperature below 10°C.

-

The reaction mixture is stirred for 18 hours, allowing it to slowly warm to room temperature.

-

After 18 hours, the reaction is re-cooled to 10°C.

-

Solid sodium bicarbonate is added portion-wise to neutralize the sulfuric acid until the cessation of gas evolution.

-

The resulting suspension is stirred at room temperature for 30 minutes.

-

The mixture is filtered to remove the precipitated salts.

-

The filtrate is concentrated under reduced pressure to remove the bulk of the methanol.

-

The residue is diluted with dichloromethane (DCM) and filtered again to remove any remaining salts.

-

The DCM is removed under reduced pressure to yield the crude product.

-

The crude product is purified by vacuum distillation to afford pure methyl 3-hydroxypropanoate.

-

-

Quantitative Data:

-

Typical Yield: ~97%

-

Step 2: Amidation of Methyl 3-hydroxypropanoate

The resulting methyl 3-hydroxypropanoate is then reacted with dimethylamine, often in the presence of a catalyst, to form the desired this compound.

Experimental Protocol: Amidation with Dimethylamine

-

Materials:

-

Methyl 3-hydroxypropanoate

-

Anhydrous Dimethylamine (gas or solution in a suitable solvent like THF or MeOH)

-

Sodium methoxide (catalyst)

-

Anhydrous Methanol (solvent)

-

Sulfuric acid (for neutralization)

-

-

Procedure:

-

Methyl 3-hydroxypropanoate (1 mole equivalent) is dissolved in anhydrous methanol in a pressure-rated reactor equipped with a stirrer and cooling capabilities.

-

The reactor is cooled to 0-5°C.

-

A catalytic amount of sodium methoxide (e.g., 0.05 mole equivalent) is added to the solution.

-

Anhydrous dimethylamine (2-3 mole equivalents) is slowly introduced into the reactor, either as a condensed gas or as a concentrated solution, while maintaining the temperature below 10°C.

-

The reactor is sealed and the mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by techniques such as TLC or GC-MS.

-

Upon completion, the reactor is cooled and carefully vented to remove excess dimethylamine.

-

The reaction mixture is neutralized with a calculated amount of sulfuric acid.

-

The solvent (methanol) is removed under reduced pressure.

-

The resulting crude product is purified by vacuum distillation to yield this compound.

-

Lewis Acid-Catalyzed reaction of N,N-Dimethylformamide (DMF) and Ethylene Glycol

An alternative route involves the reaction of N,N-dimethylformamide with ethylene glycol in the presence of a Lewis acid catalyst. A patent describes this method for the synthesis of N,N-dimethyl-3-methoxy propionamide, where this compound is a key intermediate. While specific details for the isolation of the intermediate are not provided, the general transformation is noted.

-

Reaction Scheme: N,N-dimethylformamide + Ethylene Glycol --(Lewis Acid)--> this compound

Further research would be required to identify the optimal Lewis acid, reaction conditions, and purification methods to make this a viable and efficient synthetic protocol.

Data Presentation

The following table summarizes the quantitative data for the primary synthesis route.

| Synthesis Route | Starting Materials | Key Reagents/Catalysts | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |

| Amidation of Methyl 3-hydroxypropionate | |||||

| Step 1: Esterification | β-Propiolactone, Methanol | H₂SO₄ | 18 | 0 to RT | ~97 |

| Step 2: Amidation | Methyl 3-hydroxypropanoate, Dimethylamine | Sodium methoxide | 12-24 | 0 to RT | 70-85[1] |

| Lewis Acid-Catalyzed Reaction | N,N-Dimethylformamide, Ethylene Glycol | Lewis Acid | Not specified | Not specified | Not specified |

Mandatory Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the workflow for the synthesis of this compound via the amidation of methyl 3-hydroxypropionate.

Caption: Workflow for the two-step synthesis of this compound.

Reaction Pathway Diagram

This diagram illustrates the chemical transformations involved in the primary synthesis route.

Caption: Chemical reaction pathway for the synthesis of this compound.

References

Spectroscopic Analysis of 3-Hydroxy-N,N-dimethylpropanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Hydroxy-N,N-dimethylpropanamide, a molecule of interest in organic synthesis and medicinal chemistry. Due to the limited availability of public experimental data for this specific compound, this document focuses on predicted spectroscopic values and established methodologies for their acquisition. The information herein serves as a foundational resource for the characterization and analysis of this and structurally related molecules.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data from key spectroscopic techniques for this compound. These predictions are based on the analysis of its functional groups and comparison with similar known compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.5 | t | 2H | -CH₂-C=O |

| ~3.8 | t | 2H | HO-CH₂- |

| ~2.9 | s | 3H | N-CH₃ |

| ~3.0 | s | 3H | N-CH₃ |

| Variable | br s | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~173 | C=O | Amide Carbonyl |

| ~58 | CH₂ | HO-CH₂- |

| ~37 | CH₂ | -CH₂-C=O |

| ~35 | CH₃ | N-CH₃ |

| ~37 | CH₃ | N-CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3400-3200 | Strong, Broad | O-H Stretch (Alcohol) |

| 2980-2850 | Medium-Strong | C-H Stretch (Alkyl) |

| 1680-1630 | Strong | C=O Stretch (Amide) |

| 1460-1400 | Medium | C-H Bend (Alkyl) |

| 1260-1000 | Strong | C-O Stretch (Alcohol) |

| ~1400 | Medium | C-N Stretch (Amide) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Fragmentation |

| 117 | [M]⁺ (Molecular Ion) |

| 100 | [M - OH]⁺ |

| 86 | [M - CH₂OH]⁺ |

| 72 | [C₃H₆NO]⁺ |

| 44 | [C₂H₆N]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. These methodologies are standard for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired exchange characteristics of the hydroxyl proton.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Typical parameters include a 30-degree pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a larger spectral width (0-200 ppm), a longer relaxation delay (2-5 seconds), and a significantly higher number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Solid (KBr Pellet): If the compound is a solid, grind a small amount (1-2 mg) with anhydrous potassium bromide (KBr) (approx. 100 mg) and press into a thin, transparent pellet.

-

Solution: Dissolve the compound in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or salt plates/solvent).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source. Common techniques for small molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Instrumentation: Employ a mass spectrometer capable of providing accurate mass measurements, such as a Time-of-Flight (TOF), Quadrupole, or Ion Trap analyzer.

-

Data Acquisition:

-

EI-MS: The sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum will show the molecular ion and various fragment ions.

-

ESI-MS: The sample solution is sprayed into the mass spectrometer, creating charged droplets that evaporate to produce protonated molecules [M+H]⁺ or other adducts. This is a softer ionization technique that often results in a prominent molecular ion peak with less fragmentation.

-

Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500 amu).

-

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small organic molecule like this compound.

Caption: A logical workflow for the spectroscopic characterization of this compound.

solubility profile of "3-Hydroxy-N,N-dimethylpropanamide" in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility profile of 3-Hydroxy-N,N-dimethylpropanamide in common laboratory solvents. Due to the limited availability of publicly accessible quantitative data for this specific compound in organic solvents, this guide combines known aqueous solubility with qualitative assessments based on chemical principles. It also furnishes detailed experimental protocols for researchers to determine precise solubility values in their laboratories.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical property, particularly in the fields of chemistry and drug development. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another.

This compound possesses both a hydroxyl (-OH) group and a tertiary amide (-C(O)N(CH₃)₂) group. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the amide group can act as a hydrogen bond acceptor. These functional groups contribute to the compound's polarity and its ability to interact with various solvents.

Quantitative Solubility Data

| Solvent | Chemical Formula | Type | Quantitative Solubility | Qualitative Assessment & Rationale |

| Water | H₂O | Polar Protic | > 583,243 mg/L[1][2] | Highly Soluble . The hydroxyl and amide groups can readily form hydrogen bonds with water molecules.[1][2] |

| Ethanol | C₂H₅OH | Polar Protic | Data not available | Expected to be Soluble to Highly Soluble . The compound can act as a hydrogen bond acceptor and donor with ethanol. |

| Methanol | CH₃OH | Polar Protic | Data not available | Expected to be Soluble to Highly Soluble . Similar to ethanol, strong hydrogen bonding interactions are anticipated. |

| Acetone | C₃H₆O | Polar Aprotic | Data not available | Expected to be Soluble . The polar carbonyl group of acetone can interact with the polar groups of the solute. |

| Acetonitrile | C₂H₃N | Polar Aprotic | Data not available | Expected to be Soluble . The polar nitrile group should facilitate dissolution. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Data not available | Expected to be Highly Soluble . DMSO is a strong hydrogen bond acceptor and a versatile solvent for polar compounds. |

| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Data not available | Expected to have Limited to Moderate Solubility . As a less polar solvent, interactions with the highly polar solute are weaker. |

Note: The qualitative assessments are based on general principles of chemical solubility and the presence of polar functional groups in this compound. Experimental verification is essential for precise quantitative values.

Experimental Protocols for Solubility Determination

To obtain accurate and reliable solubility data, a well-defined experimental protocol is crucial. The following section outlines a general methodology for determining the solubility of a compound like this compound in various solvents.

Materials and Equipment

-

Solute: this compound (of known purity)

-

Solvents: High-purity grade of all solvents to be tested

-

Analytical balance (accurate to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Constant temperature orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

General Procedure (Shake-Flask Method)

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately pipette a known volume of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or on a stirrer plate set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached. The equilibration time should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the sample.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the solvent using the following formula, taking into account the dilution factor:

Solubility (mg/mL) = (Concentration from analysis in mg/mL) x (Dilution factor)

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility profile of this compound. While its high aqueous solubility is well-documented, further experimental investigation is necessary to establish precise quantitative solubility data in common organic laboratory solvents. The provided experimental protocols offer a robust framework for researchers to conduct these essential measurements, thereby facilitating the effective use of this compound in various scientific and developmental applications.

References

The Versatile Precursor: A Technical Guide to 3-Hydroxy-N,N-dimethylpropanamide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-N,N-dimethylpropanamide, a structurally simple yet functionally rich molecule, has emerged as a valuable precursor in the landscape of organic synthesis. Its bifunctional nature, possessing both a hydroxyl group and a tertiary amide, allows for a diverse range of chemical transformations, making it a key building block for more complex molecules, particularly in the realm of pharmaceuticals and agrochemicals. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, with a special focus on its role in drug development. Detailed experimental protocols, quantitative data, and visual diagrams of synthetic pathways are presented to equip researchers and professionals with the practical knowledge required to leverage this versatile compound in their work.

Physicochemical Properties

This compound (CAS No: 29164-29-2) is a water-soluble organic compound with the molecular formula C₅H₁₁NO₂. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value |

| Molecular Weight | 117.15 g/mol |

| Appearance | White to almost white powder or crystal |

| Boiling Point | ~195.76 °C |

| Melting Point | ~35.85 °C |

| Density | ~1.01 g/cm³ |

| Solubility | Soluble in water |

Synthesis of this compound

Several synthetic routes to this compound have been developed, each with its own advantages in terms of yield, scalability, and environmental impact. The most common methods are detailed below.

Condensation Reaction

A highly efficient method for the synthesis of this compound involves a two-step condensation process. This begins with the esterification of 3-hydroxypropionic acid, followed by amidation with dimethylamine. This route is known for its high yields, typically ranging from 70-85% under ambient conditions.

Experimental Protocol: Esterification followed by Ammonolysis

-

Step 1: Esterification of 3-Hydroxypropionic Acid. In a round-bottom flask equipped with a reflux condenser, a solution of 3-hydroxypropionic acid (1.0 eq) in a suitable alcohol (e.g., methanol or ethanol) is treated with a catalytic amount of a strong acid (e.g., sulfuric acid). The mixture is heated to reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting crude methyl 3-hydroxypropionate is carried forward to the next step without further purification.

-

Step 2: Amidation with Dimethylamine. The crude methyl 3-hydroxypropionate is dissolved in a suitable solvent (e.g., methanol). The solution is cooled to 0 °C in an ice bath, and an excess of dimethylamine (2.0-3.0 eq, either as a gas or a solution in a solvent like THF or ethanol) is added slowly. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. After the reaction is complete, the solvent and excess dimethylamine are removed under reduced pressure. The residue is then purified by distillation or column chromatography to afford this compound.

Biocatalytic Synthesis

Enzymatic approaches offer a green and highly selective alternative for the synthesis of this compound. These methods, often employing aldolases and reductases, can achieve selectivities exceeding 95% under mild reaction conditions (25-40 °C).

Experimental Protocol: Representative Biocatalytic Synthesis

-

Enzyme and Substrate Preparation. A culture of a suitable microorganism expressing the desired aldolase and reductase enzymes (e.g., a recombinant E. coli strain) is grown to an appropriate cell density. The cells are then harvested by centrifugation and washed with a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Biotransformation. In a temperature-controlled bioreactor, the washed cells are resuspended in the buffer. The starting materials, typically a simple aldehyde and a donor for the three-carbon unit, are added to the cell suspension. The reaction is gently agitated at a controlled temperature (e.g., 30 °C). The pH is maintained at a constant level (e.g., pH 7.0) by the addition of a suitable acid or base.

-

Work-up and Purification. The reaction progress is monitored by HPLC or GC. Once the reaction is complete, the cells are removed by centrifugation or filtration. The supernatant, containing the product, is then subjected to extraction with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography or distillation.

Corey-Kim Oxidation

The Corey-Kim oxidation provides a method to synthesize this compound from a suitable diol precursor. This reaction utilizes N-chlorosuccinimide (NCS) and dimethyl sulfide (DMS) to selectively oxidize a primary alcohol to an aldehyde, which can then be converted to the target amide.

Experimental Protocol: Representative Corey-Kim Oxidation

-

Formation of the Corey-Kim Reagent. To a stirred suspension of freshly recrystallized N-chlorosuccinimide (2.0 eq) in anhydrous toluene (6.0 mL) at 0 °C under an inert atmosphere, dry dimethyl sulfide (2.4 eq) is added. The resulting solution is then cooled to –20 °C and stirred for 40 minutes.

-

Oxidation of the Alcohol. A solution of the alcohol precursor, 1-(Dimethylamino)propane-1,3-diol (1.0 eq), in anhydrous toluene (5.0 mL) is added dropwise to the reaction mixture over 15 minutes, maintaining the temperature at –20 °C. The reaction is stirred at –20 °C for 30 minutes and then at 0 °C for an additional 30 minutes.

-

Work-up. Triethylamine (4.0 eq) is added to the reaction mixture, which is then allowed to warm to room temperature and stirred for 20 minutes. The reaction is quenched by the addition of water and diethyl ether and stirred vigorously for 5 minutes. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Chan-Lam Coupling

The Chan-Lam coupling reaction offers a route to derivatives of this compound by forming a carbon-heteroatom bond. For instance, coupling with methylboronic acid can lead to methylated derivatives. This copper-catalyzed reaction is advantageous as it can often be performed at room temperature and is tolerant of air.

Experimental Protocol: Representative Chan-Lam Coupling

-

Reaction Setup. In a reaction vessel, 3-hydroxy-N-methylpropanamide (1.0 eq), methylboronic acid (1.5 eq), and a copper(II) catalyst such as copper(II) acetate (0.1 eq) are combined in a suitable solvent (e.g., dichloromethane or methanol). A base, such as pyridine or triethylamine (2.0 eq), is also added.

-

Reaction Execution. The reaction mixture is stirred at room temperature and is open to the air. The progress of the reaction is monitored by TLC or LC-MS.

-

Work-up and Purification. Upon completion, the reaction mixture is filtered to remove the catalyst. The filtrate is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired derivative.

Application as a Precursor in Drug Development: The Synthesis of Duloxetine

A significant application of a derivative of this compound is in the synthesis of the antidepressant drug, Duloxetine. The key chiral intermediate, (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine, serves as a critical building block. The synthesis of this intermediate is a prime example of the utility of this class of compounds in pharmaceutical manufacturing.

Synthesis of (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine

The synthesis of this key intermediate is achieved through the asymmetric reduction of 3-(N,N-dimethylamino)-1-(2-thienyl)-1-propanone.

Experimental Protocol: Asymmetric Reduction

-

Reaction Setup. In a glass autoclave under an argon atmosphere, (R,R)-Cl₂((R)-xylBINAP)((R)-DAIPEN) (0.025 mmol), 2-propanol (100 ml), a 1.0 M solution of potassium tert-butoxide in 2-propanol (7.5 ml, 7.5 mmol), and 3-(N,N-dimethylamino)-1-(2-thienyl)-1-propanone (22.9 g, 0.125 mol) are added sequentially.

-

Hydrogenation. The reaction system is degassed and purged with argon multiple times. Hydrogen gas is then introduced to a predetermined pressure. The reaction mixture is stirred at 28 °C for 6 hours.

-

Work-up and Purification. After the reaction, the system is returned to atmospheric pressure and room temperature. The reaction solution is concentrated under reduced pressure. Heptane is added to the residue to precipitate the product. The solid is collected by filtration and dried under reduced pressure to afford (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propylamine. The optical purity of the product is determined by chiral HPLC.

Quantitative Data

| Parameter | Value |

| Yield | 80.0% |

| Optical Purity (ee) | 99% |

Synthesis of Duloxetine from the Key Intermediate

The synthesized (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine is then used in a multi-step synthesis to produce Duloxetine. The overall synthetic pathway is illustrated below.

Other Reactions and Applications

The versatile nature of this compound allows it to participate in a variety of other organic transformations. The hydroxyl group can be a site for oxidation, etherification, or esterification, while the amide functionality can be involved in reductions or other modifications. These reactions open up avenues for the synthesis of a wide array of fine chemicals and pharmaceutical intermediates. Its solubility in aqueous media also makes it a useful component in certain formulations.[1]

Conclusion

This compound is a valuable and versatile precursor in organic synthesis. Its straightforward synthesis and the reactivity of its functional groups make it an important building block for a range of applications, most notably in the development of pharmaceuticals like Duloxetine. The detailed methodologies and synthetic pathways presented in this guide are intended to serve as a practical resource for researchers and professionals in the field, enabling them to explore the full potential of this multifaceted compound. As the demand for efficient and sustainable synthetic methods grows, the utility of precursors like this compound is set to expand, paving the way for new discoveries and innovations in chemical synthesis.

References

The Emerging Biological Significance of 3-Hydroxy-N,N-dimethylpropanamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-Hydroxy-N,N-dimethylpropanamide scaffold is an intriguing molecular framework that has appeared in a variety of biologically active compounds. While research into simple derivatives is still nascent, its presence in complex natural products and synthetic molecules with potent pharmacological activities, ranging from anticancer to antimalarial, marks it as a structure of significant interest for future drug discovery and development. This technical guide provides a comprehensive overview of the current knowledge on the biological activities of its derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Core Biological Activities and Derivatives of Interest

The known biological activities of compounds containing the this compound motif are diverse, reflecting the versatility of this scaffold. The primary areas of interest include:

-

Anticancer Activity: This scaffold is a key component of the oxazolomycin family of natural products, which exhibit cytotoxic effects against various cancer cell lines[1][2]. Additionally, synthetic derivatives have been investigated as potential antiproliferative agents, and the core structure has been used in the synthesis of targeted therapies like KRAS G12D inhibitors[3][4].

-

Antimalarial Activity: Structurally related 3-Hydroxy-propanamidines (HPAs) have demonstrated potent activity against both chloroquine-sensitive and multidrug-resistant strains of Plasmodium falciparum[5].

-

Antibacterial Activity: The oxazolomycin family, which contains the this compound moiety, is known for its antibacterial properties[1][2]. The antibacterial activity of simpler derivatives has been shown to be influenced by their hydrophobic character[6][7].

Quantitative Biological Data

The following tables summarize the available quantitative data for various derivatives, providing a basis for comparison and further structure-activity relationship (SAR) studies.

Table 1: Anticancer Activity of Oxazolomycin Analogs and KRAS G12D Inhibitors

| Compound/Derivative | Target/Cell Line | Activity Type | Value | Reference(s) |

| Oxazolomycin A1 | HL60 (Human Leukemia) | IC₅₀ | 0.6 µM | [8] |

| Bisoxazolomycin | HL60 (Human Leukemia) | IC₅₀ | 7 µM | [8] |

| Oxazolomycin A2 | HL60 (Human Leukemia) | IC₅₀ | 20 µM | [8] |

| MRTX1133 | Human and Murine PDAC lines (KRAS G12D) | IC₅₀ | Sub-µM | [9] |

| TH-Z827 | PANC-1 (Pancreatic Cancer) | IC₅₀ | 4.4 µM | [10] |

| TH-Z827 | Panc 04.03 (Pancreatic Cancer) | IC₅₀ | 4.7 µM | [10] |

Table 2: Antimalarial Activity of 3-Hydroxy-propanamidine (HPA) Derivatives

| Compound | P. falciparum Strain | Activity Type | Value | Reference(s) |

| Compound 22 | 3D7 (Chloroquine-sensitive) | IC₅₀ | 5 nM | [1][11] |

| Compound 22 | Dd2 (Multidrug-resistant) | IC₅₀ | 12 nM | [1][11] |

| Compound 23 | 3D7 (Chloroquine-sensitive) | IC₅₀ | 5 nM | [1] |

| Compound 23 | Dd2 (Multidrug-resistant) | IC₅₀ | 9 nM | [1] |

| Compound 16 | 3D7 (Chloroquine-sensitive) | IC₅₀ | 50 nM | [1] |

| Compound 16 | Dd2 (Multidrug-resistant) | IC₅₀ | 50 nM | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, enabling researchers to replicate and build upon previous findings.

Cytotoxicity and Antiproliferative Assays

a) MTT Assay for Cell Viability

This colorimetric assay is widely used to assess the metabolic activity of cells as an indicator of cell viability[12].

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment[8][13].

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a blank (medium only)[13].

-

Incubation: Incubate the plate for a specified period, typically 24 to 72 hours[13].

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[13].

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals[13].

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[5].

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

b) LDH Release Assay for Membrane Integrity

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes[3].

-

Experimental Setup: Prepare a 96-well plate with cells, test compounds, a negative control (untreated cells), and a positive control for maximum LDH release (cells treated with a lysis buffer)[3][13].

-

Incubation: Incubate the plate for the desired exposure time.

-

Supernatant Transfer: After incubation, transfer 50 µL of the supernatant from each well to a new 96-well plate[13].

-

LDH Reaction: Add the LDH reaction mixture to each well according to the manufacturer's protocol and incubate for 30 minutes at room temperature, protected from light[13].

-

Absorbance Measurement: Add the stop solution and measure the absorbance at 490 nm[13].

-

Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.

Antibacterial Susceptibility Testing

a) Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent[5].

-

Preparation: Dispense 50 µL of Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate[5].

-

Serial Dilution: Add 50 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate[5].

-

Inoculation: Add 50 µL of the bacterial inoculum (adjusted to 5 x 10⁵ CFU/mL) to each well[5]. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours[5].

-

MIC Determination: The MIC is the lowest concentration of the compound with no visible bacterial growth[5].

KRAS G12D Inhibition Assays

a) TR-FRET Nucleotide Exchange Assay

This biochemical assay measures the inhibition of GDP-GTP exchange on the KRAS G12D protein[14].

-

Reaction Setup: In a 384-well plate, add serially diluted inhibitor or DMSO. Then, add a mixture of GDP-loaded KRAS G12D protein and the guanine nucleotide exchange factor (GEF), SOS1[14].

-

Incubation: Incubate for 15 minutes at room temperature to allow for compound binding[14].

-

Exchange Reaction: Initiate the reaction by adding a fluorescently labeled GTP analog[14]. Incubate for 60 minutes.

-

Detection: Stop the reaction and add detection reagents (e.g., Europium-labeled anti-GST antibody)[14].

-

Measurement: Read the plate on a TR-FRET enabled plate reader (excitation at 340 nm, emission at 615 nm and 665 nm)[14].

-

Data Analysis: Calculate the TR-FRET ratio and plot against the inhibitor concentration to determine the IC₅₀ value[14].

Antimalarial Mechanism of Action Assay

a) Hemozoin Formation Inhibition Assay

This assay assesses the ability of a compound to inhibit the detoxification of heme in P. falciparum[1].

-

Parasite Culture: Use synchronized early ring-stage parasites (~3 hours post-invasion)[1].

-

Compound Treatment: Incubate the parasites with varying concentrations of the test compound for 28 hours[1].

-

Heme Fractionation: Employ a pyridine-based heme fractionation protocol to separate free heme from hemozoin[1].

-

Spectrophotometric Analysis: Quantify the levels of free heme and hemozoin spectrophotometrically[1].

-

Data Analysis: An effective inhibitor will show a dose-dependent increase in free heme and a corresponding decrease in hemozoin levels[1].

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of this compound derivatives.

References

- 1. 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationships of 3-Hydroxypropanamidines (HPAs) with Potent In Vivo Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. On the antibiotic activity of oxazolomycin. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 7. On the antibiotic activity of oxazolomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Optimized expression of oxazolomycins in engineered Streptomyces longshengensis and their activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]

- 11. malariaworld.org [malariaworld.org]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

In-Depth Technical Guide: 3-Hydroxy-N,N-dimethyl-propanamide (CAS Number: 29164-29-2)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Physical Properties

CAS Number: 29164-29-2

IUPAC Name: 3-hydroxy-N,N-dimethylpropanamide

Synonyms: N,N-Dimethyl-3-hydroxypropanamide, N,N-Dimethylhydracrylamide

Molecular Formula: C₅H₁₁NO₂

Molecular Weight: 117.15 g/mol

This guide provides a comprehensive overview of the chemical and physical properties, hazard information, and experimental protocols associated with 3-Hydroxy-N,N-dimethyl-propanamide.

Physicochemical Data

The following table summarizes the key physicochemical properties of 3-Hydroxy-N,N-dimethyl-propanamide.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid or solid | [CymitQuimica] |

| Boiling Point | ~195.76 °C | [Smolecule] |

| Melting Point | ~35.85 °C | [Smolecule] |

| Density | ~1.01 g/cm³ | [Smolecule] |

| Water Solubility | > 583,243 mg/L (highly soluble) | [Smolecule] |

Hazard Identification and Toxicological Summary

3-Hydroxy-N,N-dimethyl-propanamide is classified as a hazardous substance. The following information is derived from available safety data sheets and toxicological assessments.

GHS Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

Data sourced from Smolecule.

Toxicological Data

Detailed toxicological studies on 3-Hydroxy-N,N-dimethyl-propanamide are limited in publicly accessible literature. However, a structurally similar compound, 2-hydroxy-N,N-dimethyl-propanamide, has undergone more extensive evaluation. For this related compound, studies have shown low acute oral, dermal, and inhalation toxicity in rats, with LD50 values greater than 1000 mg/kg.[1] It was found to be mildly irritating to the eyes of rabbits but not a dermal irritant.[1] A 90-day oral toxicity study in rats identified a No-Observed-Adverse-Effect Level (NOAEL) of 500 mg/kg/day.[1] A developmental toxicity study showed no maternal toxicity at 500 mg/kg/day, with a developmental NOAEL of 200 mg/kg/day.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of 3-Hydroxy-N,N-dimethyl-propanamide are outlined below.

Synthesis of 3-Hydroxy-N,N-dimethyl-propanamide

A common method for the synthesis of amides is the reaction of a carboxylic acid or its derivative with an amine. For 3-Hydroxy-N,N-dimethyl-propanamide, this can be achieved by reacting 3-hydroxypropanoic acid or its ester with dimethylamine.

General Protocol for Amidation:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxypropanoic acid in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Amine Addition: Add an excess of dimethylamine (typically as a solution in a solvent like THF or as a gas) to the reaction mixture.

-

Coupling Agent: Introduce a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) to facilitate the amide bond formation.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight.

-

Work-up: Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). Wash the filtrate with an acidic aqueous solution (e.g., 1M HCl) to remove excess dimethylamine, followed by a basic aqueous solution (e.g., saturated NaHCO₃) and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography.

A biotechnological approach for producing 3-hydroxypropanamide by culturing Acetobacter lovaniensis has also been described, which could be a potential route for obtaining the precursor acid.[2]

Purification Protocol

Distillation:

For purification on a larger scale, vacuum distillation can be employed. The crude 3-Hydroxy-N,N-dimethyl-propanamide is heated under reduced pressure, and the fraction distilling at its boiling point is collected.

Column Chromatography:

For smaller-scale purification and to achieve high purity, silica gel column chromatography is a suitable method.

-

Column Preparation: A glass column is packed with silica gel slurried in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

-

Sample Loading: The crude product is dissolved in a minimal amount of the eluent and loaded onto the top of the silica gel bed.

-

Elution: A gradient of a more polar solvent (e.g., ethyl acetate in hexane) is passed through the column to elute the compound.

-

Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Solvent Removal: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method can be used for the analysis of 3-Hydroxy-N,N-dimethyl-propanamide.

-

Column: A C18 stationary phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid like formic acid or phosphoric acid to improve peak shape, is a common mobile phase.[3]

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting the amide functionality.

-

Quantification: Quantification can be achieved by creating a calibration curve with standards of known concentrations.

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the synthesized compound. The ¹H NMR spectrum of a related compound, propanamide, shows characteristic signals for the ethyl group (a triplet and a quartet) and a broad singlet for the amide protons.[4] For 3-Hydroxy-N,N-dimethyl-propanamide, one would expect to see signals corresponding to the two N-methyl groups, the two methylene groups, and the hydroxyl proton.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the alcohol group (broad, ~3300 cm⁻¹) and the C=O stretch of the amide group (~1650 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its identity.

Biological Activity and Signaling Pathways

There is currently limited publicly available information on the specific biological activities or signaling pathways associated with 3-Hydroxy-N,N-dimethyl-propanamide. Its primary application appears to be as a building block in organic synthesis. However, related propanamide derivatives have been investigated for a range of biological activities, including as selective androgen receptor degraders for the treatment of prostate cancer.[5] Additionally, other 3-hydroxypropanamidine derivatives have shown potent antiplasmodial activity against Plasmodium falciparum. These findings suggest that the 3-hydroxypropanamide scaffold could be of interest in medicinal chemistry research.

Visualizations

General Synthesis Workflow

Caption: General workflow for the synthesis of 3-Hydroxy-N,N-dimethyl-propanamide.

Hazard Communication Logic

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. selectscience.net [selectscience.net]

- 3. Separation of 3-chloro-N-hydroxy-2,2-dimethylpropanamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. propanamide low high resolution H-1 proton nmr spectrum of propanamide analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 3-HYDROXY-N,N-DIMETHYL-PROPANAMIDE | 29164-29-2 [chemicalbook.com]

An In-depth Technical Guide to 3-Hydroxy-N,N-dimethylpropanamide: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy-N,N-dimethylpropanamide (CAS No. 29164-29-2), a versatile chemical intermediate. The document details its historical discovery, physicochemical properties, and various synthetic methodologies. Furthermore, it explores the compound's emerging significance in the pharmaceutical industry, particularly as a building block in the synthesis of targeted cancer therapeutics and complex natural products. Detailed experimental protocols for analogous synthetic transformations and spectroscopic analyses are provided to guide laboratory practice.

Discovery and History

This compound, also known as N,N-Dimethyl-3-hydroxypropanamide or N,N-Dimethylhydracrylamide, is a secondary amide with the molecular formula C₅H₁₁NO₂.[1] Its synthesis was first reported in the mid-20th century within the broader exploration of amide derivatives. Initial research focused on its fundamental reactivity and its utility as a model compound for studying amide chemistry, including its role in peptide mimicry and polymer science. Early synthetic approaches involved the reaction of 3-hydroxypropanoic acid with dimethylamine or through azide coupling. Over the decades, its utility has expanded, and it is now recognized as a valuable precursor in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1]

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are summarized in the tables below. This data is crucial for its identification, purification, and application in various chemical reactions.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 29164-29-2 | [1] |

| Molecular Formula | C₅H₁₁NO₂ | [1][2] |

| Molecular Weight | 117.15 g/mol | [1] |

| Melting Point | 35.85 °C | [1] |

| Boiling Point | 195.76 °C | [1] |

| Density | ~1.01 g/cm³ | [1] |

| Water Solubility | > 583,243 mg/L | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Feature | Wavenumber/Chemical Shift | Assignment | Reference |

| FT-IR | Amide Carbonyl Stretch | ~1650 cm⁻¹ | C=O stretching | [3] |

| Hydroxyl Stretch | Broad, ~3400 cm⁻¹ | O-H stretching | ||

| ¹H NMR | N(CH₃)₂ | ~2.8–3.0 ppm (singlet) | Dimethylamino protons | [3] |

| -CH₂-C=O | Methylene protons adjacent to carbonyl | |||

| -CH₂-OH | Methylene protons adjacent to hydroxyl | |||

| -OH | Hydroxyl proton | |||

| ¹³C NMR | C=O | ~165–170 ppm | Carbonyl carbon | [3] |

| C-OH | Carbon adjacent to hydroxyl | |||

| C-C=O | Carbon adjacent to carbonyl | |||

| N(CH₃)₂ | Dimethylamino carbons |

Synthesis of this compound

Condensation Reaction from Carboxylic Acid and Amine

This is a direct and common method for amide formation.

Representative Experimental Protocol: Amidation of a Carboxylic Acid

To a solution of the carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane or N,N-dimethylformamide (DMF) is added a coupling agent (e.g., HATU, HOBt/EDC, or CDI; 1.1 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine; 2.0 eq). The mixture is stirred at room temperature for 30 minutes. Dimethylamine (as a solution in THF or as a gas bubbled through the solution; 1.2 eq) is then added, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction mixture is then diluted with an organic solvent and washed sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the desired N,N-dimethylamide.

Ammonolysis of an Ester

This method involves the reaction of an ester with an amine to form the corresponding amide.

Representative Experimental Protocol: Ammonolysis of a Methyl Ester

The methyl ester of the corresponding carboxylic acid (1.0 eq) is dissolved in a suitable solvent, such as methanol or THF. An excess of dimethylamine (e.g., a 40% aqueous solution or a 2M solution in THF; 3-5 eq) is added to the solution. The reaction mixture is stirred in a sealed vessel at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the ester. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the solvent and excess amine are removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude N,N-dimethylamide, which can be further purified by distillation or chromatography if necessary.

Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed cross-coupling of a boronic acid with an amine. While typically used for aryl boronic acids, it can be adapted for certain aliphatic substrates.

Representative Experimental Protocol: Chan-Lam N-Arylation

To a reaction vial is added the amine (1.0 mmol), the boronic acid (1.2 mmol), Cu(OAc)₂ (0.1 mmol, 10 mol%), and a ligand such as pyridine or 1,10-phenanthroline (0.2 mmol, 20 mol%). A suitable solvent, such as dichloromethane or toluene (5 mL), is added, and the mixture is stirred at room temperature, open to the air, for 24-48 hours. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash column chromatography to yield the N-arylated product.

Corey-Kim Oxidation

This oxidation protocol can be used to synthesize amides from primary alcohols in a multi-step process, where the alcohol is first oxidized to an aldehyde, which can then be further transformed. A more direct application in the context of this molecule's synthesis is not immediately apparent from the name of the reaction alone, as it is primarily an oxidation of alcohols to aldehydes and ketones. However, it is listed as a potential synthetic route in some chemical databases.[4]

Representative Experimental Protocol: Corey-Kim Oxidation of a Primary Alcohol to an Aldehyde

To a solution of N-chlorosuccinimide (NCS, 1.1 eq) in anhydrous dichloromethane at 0 °C is added dimethyl sulfide (DMS, 1.2 eq) dropwise. The mixture is stirred for 30 minutes at 0 °C and then cooled to -25 °C. A solution of the primary alcohol (1.0 eq) in anhydrous dichloromethane is added dropwise, and the reaction is stirred for 2 hours at -25 °C. Triethylamine (1.5 eq) is then added, and the mixture is allowed to warm to room temperature and stirred for an additional hour. The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude aldehyde is typically used in the next step without further purification.

Spectroscopic Analysis Protocols

Detailed experimental conditions for the spectroscopic analysis of this compound are not extensively reported. The following are general protocols for obtaining NMR and FT-IR spectra for a small organic molecule of this type.

Nuclear Magnetic Resonance (NMR) Spectroscopy

General Experimental Protocol for ¹H and ¹³C NMR

A sample of this compound (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O; ~0.6 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm). The ¹H NMR spectrum is acquired on a 300, 400, or 500 MHz spectrometer at room temperature. A sufficient number of scans (typically 16-64) are acquired to obtain a good signal-to-noise ratio. For the ¹³C NMR spectrum, a larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope. The data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

General Experimental Protocol for FT-IR

The FT-IR spectrum of this compound can be obtained using an Attenuated Total Reflectance (ATR) accessory or by preparing a thin film on a salt plate (e.g., NaCl or KBr). For ATR-FTIR, a small amount of the sample is placed directly on the ATR crystal, and the spectrum is recorded. For a thin film, a drop of the neat liquid (if the sample is molten) or a concentrated solution in a volatile solvent is applied to a salt plate, and the solvent is allowed to evaporate. A background spectrum of the empty ATR crystal or the clean salt plate is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Role in the Synthesis of Bioactive Molecules

This compound serves as a key building block in the synthesis of several classes of biologically active molecules, highlighting its importance in drug discovery and development.

Precursor to KRAS G12D Inhibitors

The KRAS protein is a central node in intracellular signaling pathways that control cell growth, proliferation, and survival. Mutations in the KRAS gene are among the most common drivers of human cancers. The G12D mutation is particularly prevalent in pancreatic, colorectal, and lung cancers. This compound has been utilized as a key intermediate in the synthesis of novel, potent, and selective inhibitors of the KRAS G12D mutant protein. These inhibitors are designed to bind to the mutated protein and block its downstream signaling, thereby inhibiting cancer cell growth.

Below is a simplified representation of the KRAS signaling pathway, which is aberrantly activated by the G12D mutation.

Structural Motif in the Oxazolomycin Family

This compound has been identified as a structural motif within the oxazolomycin family of natural products.[5] Oxazolomycins are a class of complex polyketide-peptide hybrid antibiotics produced by Streptomyces species. They exhibit a broad range of biological activities, including antibacterial, antiviral, and antitumor effects. The presence of the this compound moiety within the intricate structure of oxazolomycins suggests its potential role in the biosynthesis and biological function of these potent natural products. Understanding the biosynthetic pathway of oxazolomycins can provide insights for the chemo-enzymatic synthesis of novel analogs with improved therapeutic properties.

Below is a conceptual diagram illustrating the incorporation of precursors into the oxazolomycin core structure.

References

- 1. Buy this compound | 29164-29-2 [smolecule.com]

- 2. CAS 29164-29-2: 3-Hydroxy-N,N-dimethyl-propanamide [cymitquimica.com]

- 3. 3-Butoxy-N,N-dimethylpropanamide|CAS 845544-42-5 [benchchem.com]

- 4. This compound (29164-29-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. researchgate.net [researchgate.net]

Theoretical and Computational Studies of 3-Hydroxy-N,N-dimethylpropanamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-N,N-dimethylpropanamide (CAS No. 29164-29-2) is a small, functionalized amide molecule with potential applications in organic synthesis, particularly as a reagent in the creation of more complex molecules for the pharmaceutical and agrochemical industries.[1] Its structure, featuring both a hydroxyl group and a tertiary amide, imparts unique solubility and reactivity characteristics. The presence of these functional groups suggests potential for its use in studying enzyme inhibition and protein-ligand interactions, owing to the amide group's ability to mimic peptide bonds and the hydroxyl group's capacity for hydrogen bonding.[1] This technical guide provides a comprehensive overview of the theoretical and computational aspects of this compound, summarizing its physicochemical properties, outlining detailed experimental and computational protocols, and visualizing key processes.

Physicochemical and Spectroscopic Data

A summary of the known quantitative data for this compound is presented below. This information is crucial for both experimental design and computational modeling.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁NO₂ | --INVALID-LINK--{: target="_blank"}[1] |

| Molecular Weight | 117.15 g/mol | --INVALID-LINK--{: target="_blank"}[1] |

| CAS Number | 29164-29-2 | --INVALID-LINK--{: target="_blank"}[1] |

| Melting Point | ~35.85 °C | --INVALID-LINK--{: target="_blank"}[1] |

| Boiling Point | ~195.76 °C | --INVALID-LINK--{: target="_blank"}[1] |

| Density | ~1.01 g/cm³ | --INVALID-LINK--{: target="_blank"}[1] |

| Water Solubility | >583,243 mg/L (estimated) | --INVALID-LINK--{: target="_blank"} |

| Spectroscopy | Expected Features |

| ¹H NMR | - Singlet for the N,N-dimethyl protons (~2.9-3.0 ppm).- Triplets for the two methylene groups (-CH₂-CH₂-) due to spin-spin coupling.- A broad singlet for the hydroxyl proton (-OH), with its chemical shift being concentration and solvent dependent. |

| ¹³C NMR | - Resonances for the two methyl carbons attached to the nitrogen.- Resonances for the two methylene carbons.- A resonance for the carbonyl carbon of the amide group, typically in the range of 170-180 ppm. |

| FTIR | - A broad O-H stretching band around 3400 cm⁻¹.- A strong C=O stretching band for the tertiary amide around 1630-1680 cm⁻¹.- C-H stretching and bending vibrations for the methyl and methylene groups.- C-N stretching vibrations. |

| Mass Spec | - A molecular ion peak (M⁺) corresponding to the molecular weight.- Fragmentation patterns may include the loss of a methyl group, a dimethylamino group, or cleavage of the carbon-carbon bonds in the propanamide backbone. The base peak is often associated with a stable fragment. |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively reported in peer-reviewed literature. However, based on general synthetic methods for amides, the following protocols are proposed.

Chemical Synthesis: Amidation of 3-Hydroxypropionic Acid

This method involves the direct reaction of 3-hydroxypropionic acid with dimethylamine, typically in the presence of a coupling agent to facilitate amide bond formation.

Materials:

-

3-Hydroxypropionic acid

-

Dimethylamine (solution in THF or as a gas)

-

Dicyclohexylcarbodiimide (DCC) or a similar coupling agent

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvent

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3-hydroxypropionic acid (1 equivalent) and DMAP (0.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled solution.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Slowly add a solution of dimethylamine (1.2 equivalents) in THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane).

Caption: Chemical synthesis workflow for this compound.

Biocatalytic Synthesis

Enzymatic synthesis offers a green and highly selective alternative for amide bond formation. Lipases are commonly employed for this purpose, catalyzing the amidation of an ester precursor with an amine.

Materials:

-

Ethyl 3-hydroxypropionate (or other suitable ester)

-

Dimethylamine

-

Immobilized lipase (e.g., Novozym 435)

-

Anhydrous organic solvent (e.g., tert-butanol or toluene)

-

Molecular sieves (to remove water)

Procedure:

-

To a solution of ethyl 3-hydroxypropionate (1 equivalent) in anhydrous tert-butanol, add dimethylamine (1.5 equivalents).

-

Add immobilized lipase (e.g., 10% w/w of the ester) and molecular sieves.

-

Incubate the reaction mixture at a controlled temperature (e.g., 40-60 °C) with gentle agitation.

-

Monitor the conversion of the ester to the amide using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Upon reaching desired conversion, filter off the immobilized enzyme and molecular sieves.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product if necessary, using column chromatography or distillation.

Caption: Biocatalytic synthesis workflow.

Theoretical and Computational Methodologies

Computational chemistry provides powerful tools to investigate the structure, properties, and reactivity of molecules like this compound.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It can be employed to predict various properties of this compound.

Protocol for Geometry Optimization and Property Calculation:

-

Software: Gaussian, ORCA, or other quantum chemistry software packages.

-

Method: B3LYP functional is a common choice for a good balance of accuracy and computational cost.

-

Basis Set: 6-31G(d,p) or a larger basis set like 6-311++G(d,p) for higher accuracy, especially for properties involving anions or hydrogen bonding.

-

Calculation Type:

-

Geometry Optimization: To find the lowest energy conformation of the molecule.

-

Frequency Calculation: To confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the infrared spectrum.

-

NMR Calculation: Using the GIAO (Gauge-Including Atomic Orbital) method to predict ¹H and ¹³C NMR chemical shifts.

-

-

Solvation Model: A polarizable continuum model (PCM) can be used to simulate the effects of a solvent (e.g., water) on the molecular properties.

Molecular Dynamics (MD) Simulations

MD simulations can be used to study the dynamic behavior of this compound, particularly its interactions with solvent molecules and its conformational flexibility.

Protocol for MD Simulation in Aqueous Solution:

-

Software: GROMACS, AMBER, or NAMD.

-

Force Field: A general force field like GAFF (General Amber Force Field) or OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) can be used to model the molecule.

-

System Setup:

-

Place a single molecule of this compound in the center of a simulation box.

-

Solvate the box with a pre-equilibrated water model (e.g., TIP3P or SPC/E).

-

Add counter-ions if the molecule is charged to neutralize the system.

-

-

Simulation Steps:

-

Energy Minimization: To relax the initial system and remove any steric clashes.

-

Equilibration: A two-step process involving NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles to bring the system to the desired temperature and pressure.

-

Production Run: A long simulation run under the NPT ensemble to collect data for analysis.

-

-

Analysis:

-

Radial Distribution Functions (RDFs): To analyze the structure of water around the solute molecule, identifying hydration shells.

-

Hydrogen Bond Analysis: To quantify the hydrogen bonding between the solute and water and intramolecularly.

-

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF): To assess the conformational stability and flexibility of the molecule.

-

Caption: A typical workflow for a molecular dynamics simulation study.

Biological Significance and Future Directions